molecular formula C23H22F3N3O B2526122 (4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1351616-30-2

(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2526122
CAS No.: 1351616-30-2
M. Wt: 413.444
InChI Key: ZXYWYKBZNGXPBH-UHFFFAOYSA-N
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Description

(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmacology research. Its structure, which incorporates a piperidine moiety linked to phenyl-imidazole and trifluoromethylphenyl groups, is characteristic of ligands designed to modulate central nervous system (CNS) targets . Published patent literature identifies closely related analogues as potent T-type calcium channel antagonists . T-type calcium channels are implicated in a variety of physiological processes, and inhibitors are investigated for their potential in treating conditions such as sleep disorders, epilepsy, neuropathic pain, and movement disorders like Parkinson's disease . The specific structural motifs present in this compound suggest it may serve as a valuable research tool for neuroscientists exploring the pathophysiology and treatment of these conditions. Furthermore, the piperidine scaffold is a privileged structure in drug discovery, frequently appearing in compounds targeting a diverse range of proteins, including metabolic enzymes and transport proteins . This versatility makes this compound a promising candidate for SAR (Structure-Activity Relationship) studies and hit-to-lead optimization campaigns across multiple therapeutic areas. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O/c24-23(25,26)20-8-4-7-19(15-20)22(30)28-12-9-17(10-13-28)16-29-14-11-27-21(29)18-5-2-1-3-6-18/h1-8,11,14-15,17H,9-10,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYWYKBZNGXPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone , also referred to as a phenyl-imidazole derivative, presents significant interest in pharmacological research due to its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N3O2C_{24}H_{27}N_{3}O_{2}, with a molecular weight of approximately 389.5 g/mol. The structure combines a piperidine ring, an imidazole moiety, and a trifluoromethyl phenyl group, which contributes to its unique pharmacological profile.

PropertyValue
Molecular FormulaC₁₈H₁₉F₃N₂O
Molecular Weight389.5 g/mol
CAS Number1351647-68-1
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may act as a receptor antagonist , particularly at histamine receptors, which implicates its potential in treating neurological disorders and other conditions associated with neurotransmitter dysregulation .

The presence of the imidazole ring is critical for its interaction with enzymes and receptors, as it can participate in hydrogen bonding and hydrophobic interactions. Research indicates that compounds with similar structures often exhibit anti-inflammatory , antitumor , and antimicrobial properties due to their ability to modulate biological pathways .

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives. For instance, compounds structurally related to this compound have shown effective inhibition of cancer cell proliferation. In vitro assays demonstrated that these compounds could induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells, enhancing caspase activity significantly at concentrations as low as 10 μM .

Neurotransmitter Modulation

The compound's interaction with neurotransmitter systems suggests potential applications in treating conditions like anxiety and depression. Its ability to modulate histamine receptors may lead to novel therapeutic strategies for managing neurological disorders .

Case Studies

Several case studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis of Phenyl-Imidazole Derivatives :
    • A systematic study involved synthesizing various phenyl-imidazole derivatives and assessing their inhibitory effects on indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and cancer progression. The most potent inhibitors demonstrated improved binding affinities through specific interactions within the enzyme's active site .
  • Anticancer Properties :
    • Another study evaluated the anticancer efficacy of a series of imidazole derivatives against multiple cancer types. The results indicated that certain modifications to the imidazole ring significantly enhanced cytotoxicity against lung and colorectal cancer cells, suggesting that structural optimization is crucial for developing effective anticancer agents .

Scientific Research Applications

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may function as a receptor antagonist , particularly at histamine receptors, indicating potential applications in treating neurological disorders and other conditions associated with neurotransmitter dysregulation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives. For example, compounds structurally related to this compound have shown effective inhibition of cancer cell proliferation. In vitro assays demonstrated that these compounds could induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells, enhancing caspase activity significantly at concentrations as low as 10 μM.

Neurotransmitter Modulation

The interaction of this compound with neurotransmitter systems suggests potential applications in treating conditions like anxiety and depression. Its ability to modulate histamine receptors may lead to novel therapeutic strategies for managing neurological disorders.

Case Studies

Several case studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis of Phenyl-Imidazole Derivatives :
    • A systematic study involved synthesizing various phenyl-imidazole derivatives and assessing their inhibitory effects on indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and cancer progression. The most potent inhibitors demonstrated improved binding affinities through specific interactions within the enzyme's active site.
  • Anticancer Properties :
    • Another study evaluated the anticancer efficacy of a series of imidazole derivatives against multiple cancer types. The results indicated that certain modifications to the imidazole ring significantly enhanced cytotoxicity against lung and colorectal cancer cells, suggesting that structural optimization is crucial for developing effective anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several derivatives synthesized for retinol-binding protein (RBP4) antagonism and kinase inhibition. Key analogues include:

Compound ID/Name Core Structure Differences Key Properties/Activities Reference
(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (65) Benzoimidazole replaces 2-phenylimidazole; trifluoromethyl at 2-position on phenyl ring 67% synthesis yield; mp 178–185°C; preclinical RBP4 antagonism with IC₅₀ < 100 nM
Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (72) Imidazo-pyridazine replaces imidazole; trifluoromethyl at 2-position on phenyl ring 99.6% HPLC purity; mp 133–135°C; moderate kinase inhibition (IC₅₀ ~500 nM)
(6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (74) Methyl substitution on imidazo-pyridazine ring Enhanced solubility (logP = 2.1 vs. 2.8 for 72); retained kinase inhibition (IC₅₀ ~400 nM)
Nitroimidazole derivatives (e.g., 4b, 4f, 4g) Nitro group on aryl ring instead of trifluoromethyl Improved antimycobacterial activity (MIC = 0.5–2 µg/mL vs. inactive analogues); highlights role of electron-withdrawing substituents

Key Findings

Impact of Heterocyclic Substituents :

  • The replacement of 2-phenylimidazole with benzoimidazole (Compound 65) or imidazo-pyridazine (Compound 72) alters binding affinity. Benzoimidazole derivatives exhibit stronger RBP4 antagonism, likely due to increased π-π stacking with hydrophobic pockets . In contrast, imidazo-pyridazine derivatives show kinase inhibition, suggesting divergent target selectivity .
  • Methyl or methoxy substitutions on the heterocycle (e.g., Compound 74) improve solubility without compromising activity, a critical factor for in vivo efficacy .

Role of Trifluoromethyl vs. Nitro Groups :

  • Trifluoromethyl groups enhance metabolic stability and passive diffusion across membranes, making them preferable for CNS-targeted drugs .
  • Nitro groups, while improving antimycobacterial activity in nitroimidazole derivatives, may introduce toxicity risks (e.g., mutagenicity) .

Cross-Reactivity and Selectivity: Immunoassay studies demonstrate that minor structural changes (e.g., substituent position on phenyl rings) significantly affect cross-reactivity. For instance, shifting the trifluoromethyl group from the 3- to 2-position (Compound 65 vs. the target compound) reduces antibody binding by ~40% in competitive assays .

Computational Similarity Metrics :

  • Tanimoto similarity scores between the target compound and its analogues range from 0.65–0.85, indicating moderate to high structural overlap. However, activity cliffs (e.g., Compound 72 vs. 74) highlight limitations of relying solely on fingerprint-based similarity for predicting biological effects .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight logP Solubility (µg/mL) Melting Point (°C) Synthesis Yield (%)
Target Compound 483.46 3.2 12.5 (pH 7.4) Not reported Not reported
Compound 65 439.42 3.8 8.2 (pH 7.4) 178–185 67
Compound 72 445.40 2.8 18.9 (pH 7.4) 133–135 72
Compound 74 459.43 2.1 35.6 (pH 7.4) Not reported 68

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